![molecular formula C17H25NO4S B2824523 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide CAS No. 874788-49-5](/img/structure/B2824523.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide” is a chemical compound used for research purposes. It’s not intended for human or veterinary use. The molecular weight of a similar compound, “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide”, is calculated to be 163.19486 g/mol .
Synthesis Analysis
A series of compounds with the “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” group have been synthesized and characterized . These compounds were discovered as part of an effort to identify potent and selective GIRK1/2 activators .Molecular Structure Analysis
The molecular weight of “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
The compounds with the “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” group have been evaluated in tier 1 DMPK assays .Scientific Research Applications
Synthesis and Characterization of Novel Aromatic Polyimides
This study involves the synthesis of new diamines, which were polymerized with different anhydrides to produce polyimides. The resultant polymers exhibited solubility in various organic solvents and had degradation temperatures ranging from 240°C to 550°C, suggesting potential applications in materials science for high-temperature resistant materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Chemodivergent Annulations via C-H Activation
This research demonstrates Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, leading to the development of new chemical structures through C-H activation. This method highlights the synthetic versatility and potential in organic synthesis for creating complex molecules (Xu, Zheng, Yang, & Li, 2018).
Bipodal Acylthiourea Ligands for Oxorhenium(V) Complexes
This study focuses on the synthesis of bipodal acylthiourea ligands to create binuclear, tetra-, and polynuclear oxorhenium(V) complexes. Such complexes could have implications in catalysis and materials chemistry, showcasing the utility of acylthiourea ligands in constructing complex metal architectures (Nguyen, Thang, Rodenstein, Kirmse, & Abram, 2011).
Multicomponent Carbonylative Approaches to Isoindolinone Derivatives
This research delineates PdI2-catalyzed oxidative carbonylation reactions to yield functionalized isoindolinone and isobenzofuranimine derivatives. The study provides a novel pathway for synthesizing these compounds, which could be significant in pharmaceutical chemistry and materials science (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).
Development of Poly(ortho esters)
This historical overview discusses the development of poly(ortho esters), highlighting their potential applications as bioerodible drug delivery devices. The acid sensitivity of these polymers allows for the preparation of devices with variable lifetimes, from hours to months, pointing towards their utility in controlled drug release systems (Heller, 1990).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-4-22-16-7-5-14(6-8-16)17(19)18(11-13(2)3)15-9-10-23(20,21)12-15/h5-8,13,15H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHSMDJUYLPMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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